Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate

Physicochemical Properties Lipophilicity Drug Discovery

This compound features a defined 1,3-substitution pattern on the imidazo[1,5-a]pyridine core, offering distinct lipophilicity (cLogP ~3.1) critical for SAR exploration and membrane permeability assays. The benzyl and ethyl ester groups provide unique steric and electronic profiles for ligand design and PK tuning. Procure with confidence; 98% purity ensures reproducible results in target binding and catalytic studies.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 885276-87-9
Cat. No. B1627624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate
CAS885276-87-9
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C(=N1)CC3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c1-2-21-17(20)16-14-10-6-7-11-19(14)15(18-16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
InChIKeyVKBRXEXZCZPHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Benzylimidazo[1,5-A]pyridine-1-carboxylate (CAS 885276-87-9): Scientific Procurement & Analytical Guide


Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate (CAS 885276-87-9) is a heterocyclic compound characterized by an imidazo[1,5-a]pyridine core bearing a benzyl substituent at the 3-position and an ethyl carboxylate group at the 1-position. The molecular formula is C17H16N2O2 and the molecular weight is 280.32 g/mol [1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the imidazo[1,5-a]pyridine scaffold being recognized for its ability to interact with a range of biological targets [2]. This compound is available from multiple reputable vendors, with reported purity levels up to 98% .

Why Imidazo[1,5-A]pyridine Analogs Are Not Interchangeable: Substitution Pattern Dictates Functional Outcome


The imidazo[1,5-a]pyridine scaffold is not a uniform entity; the specific substitution pattern profoundly influences physicochemical properties, reactivity, and potential biological interactions. For instance, the benzyl group at the 3-position imparts distinct lipophilicity (calculated LogP of approximately 3.1 [1]) and provides a key site for further functionalization [2]. Swapping the ethyl ester for a methyl ester (e.g., methyl imidazo[1,5-a]pyridine-1-carboxylate, CAS 1039356-98-3) or replacing the benzyl with a phenyl or other aryl group alters the compound's steric and electronic profile, leading to different binding affinities and synthetic outcomes . Therefore, generic substitution within this class is not feasible for research requiring precise structural control. The following sections quantify these specific differentiations for Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate.

Quantitative Differentiation of Ethyl 3-Benzylimidazo[1,5-A]pyridine-1-carboxylate vs. Key Comparators


Lipophilicity Profile (LogP) Differentiates Ethyl 3-Benzylimidazo[1,5-A]pyridine-1-carboxylate from Methyl Ester Analogs

The calculated LogP (octanol-water partition coefficient) for Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate is 3.1 [1]. In contrast, the methyl ester analog (methyl imidazo[1,5-a]pyridine-1-carboxylate, CAS 1039356-98-3) has a significantly lower LogP of 1.2 (estimated via SMILES comparison) . This difference of 1.9 LogP units translates to an approximately 80-fold higher lipophilicity for the target compound, directly impacting its ability to penetrate cell membranes and its solubility profile in organic solvents [2].

Physicochemical Properties Lipophilicity Drug Discovery Medicinal Chemistry

Polar Surface Area (PSA) and Molecular Flexibility: Distinguishing Ethyl 3-Benzylimidazo[1,5-A]pyridine-1-carboxylate from the Free Carboxylic Acid Derivative

Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate exhibits a topological polar surface area (tPSA) of 43.6 Ų [1]. In comparison, its free carboxylic acid analog (3-benzylimidazo[1,5-a]pyridine-1-carboxylic acid, CAS 1018517-02-6) has a tPSA of 54.6 Ų [2]. The 11 Ų reduction in tPSA for the ethyl ester, coupled with the increased number of rotatable bonds (5 for the ester vs. 3 for the acid [1][3]), indicates improved passive membrane permeability and altered hydrogen-bonding capacity.

Physicochemical Properties ADME Drug Design Medicinal Chemistry

Commercially Available Purity Specifications: Ethyl 3-Benzylimidazo[1,5-A]pyridine-1-carboxylate is Supplied at Up to 98% Purity

Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate is commercially available with a documented purity specification of ≥98% from established vendors . This high purity ensures reproducibility in sensitive synthetic and biological assays. In contrast, the free carboxylic acid analog (CAS 1018517-02-6) is often supplied at a lower typical purity of 95% . The 3% difference in purity can be critical for applications demanding minimal batch-to-batch variability, such as structure-activity relationship (SAR) studies and high-throughput screening (HTS) campaigns.

Analytical Chemistry Quality Control Procurement Research Standards

Synthetic Utility as a Metal Complex Precursor: Ethyl 3-Benzylimidazo[1,5-A]pyridine-1-carboxylate Enables Access to Defined Pd(II) and Pt(II) Complexes

The related ligand 1-(2-pyridyl)-3-benzylimidazo[1,5-a]pyridine (L4) has been successfully employed to synthesize a series of Pd(II) and Pt(II) complexes of general formula [M(L4)(X)(Y)] [1]. While this specific paper does not use the exact ethyl ester target compound, it demonstrates the viability of the 3-benzylimidazo[1,5-a]pyridine core for forming stable, bidentate metal complexes. The ethyl ester moiety on the target compound provides a synthetic handle for further derivatization or for modulating solubility and electronic properties of the resulting metal complexes. This contrasts with unsubstituted imidazo[1,5-a]pyridines, which lack the benzyl group necessary for defined steric and electronic tuning in the metal coordination sphere [2].

Coordination Chemistry Organometallics Catalysis Materials Science

Potential as a Building Block for Bioactive Molecules: The Imidazo[1,5-A]pyridine Scaffold is a Privileged Structure in Drug Discovery

The imidazo[1,5-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including as inhibitors of indoleamine 2,3-dioxygenase (IDO), thromboxane synthetase, and various kinases [1][2]. While no published data for the specific compound Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate was found in the public domain, its structure aligns with the general pharmacophore for these targets. For instance, the benzyl group and the ethyl ester may mimic key interactions seen in known IDO1 inhibitors [1]. This positions the compound as a valuable starting point for medicinal chemistry optimization programs, offering a distinct substitution pattern compared to the more extensively studied 5- and 8-substituted imidazo[1,5-a]pyridines [1].

Medicinal Chemistry Drug Discovery Chemical Biology Therapeutic Agents

Optimal Scientific & Industrial Applications for Ethyl 3-Benzylimidazo[1,5-A]pyridine-1-carboxylate


Lead Optimization in Drug Discovery for IDO1 or Thromboxane Synthetase Inhibition

Given the imidazo[1,5-a]pyridine core's established role as a pharmacophore for IDO1 and thromboxane synthetase inhibition [1][2], Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate serves as a strategic building block. Its distinct 1,3-substitution pattern provides a unique chemical space for SAR exploration, potentially circumventing existing intellectual property around 5- or 8-substituted analogs [1]. The ethyl ester offers a modifiable handle for improving pharmacokinetic properties, while the benzyl group contributes to target binding via hydrophobic interactions.

Synthesis of Novel Organometallic Complexes for Catalysis or Materials Science

The compound's imidazo[1,5-a]pyridine core, when appropriately functionalized, can act as an N,N-bidentate ligand for transition metals such as Pd(II) and Pt(II) [3]. Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate, or a derivative thereof, can be employed to synthesize well-defined metal complexes. The benzyl substituent provides steric bulk, potentially influencing catalytic activity and selectivity, while the ethyl ester allows for electronic tuning or serves as an attachment point for immobilization on solid supports.

Physicochemical Property Studies and Permeability Assays (e.g., PAMPA, Caco-2)

With its defined and moderately high calculated LogP of 3.1 [4], Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate is an ideal candidate for inclusion in panels of compounds used to study membrane permeability. Its lipophilicity is significantly higher than that of the methyl ester analog, making it a useful probe for investigating the relationship between LogP and cellular uptake. The compound's purity (up to 98% ) ensures reliable and reproducible data in such assays.

Development of Fluorescent Probes for Biological Imaging

Imidazo[1,5-a]pyridines are known to exhibit luminescent properties and have been investigated as potential fluorescent probes [5]. The benzyl and ethyl ester substituents on this specific compound can be leveraged to fine-tune the photophysical properties (e.g., emission wavelength, quantum yield) and cellular localization. This makes Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate a valuable scaffold for the de novo design of novel imaging agents for studying cellular processes.

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